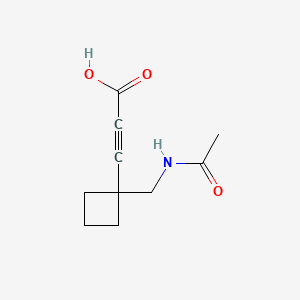
3-(1-(Acetamidomethyl)cyclobutyl)propiolic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(Acetamidomethyl)cyclobutyl)propiolic acid is an organic compound that features a cyclobutyl ring, an acetamidomethyl group, and a propiolic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Acetamidomethyl)cyclobutyl)propiolic acid can be achieved through multi-step organic synthesis. One common method involves the initial formation of the cyclobutyl ring, followed by the introduction of the acetamidomethyl group and the propiolic acid moiety. The reaction conditions typically involve the use of specific catalysts and reagents to facilitate each step of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
3-(1-(Acetamidomethyl)cyclobutyl)propiolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the propiolic acid moiety to other functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
3-(1-(Acetamidomethyl)cyclobutyl)propiolic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(1-(Acetamidomethyl)cyclobutyl)propiolic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Propiolic acid: A simpler compound with similar reactivity due to the presence of the propiolic acid moiety.
Cyclobutyl derivatives: Compounds with a cyclobutyl ring that exhibit similar structural properties.
Acetamidomethyl derivatives: Compounds containing the acetamidomethyl group, which may have comparable biological activities.
Uniqueness
3-(1-(Acetamidomethyl)cyclobutyl)propiolic acid is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential applications. The presence of the cyclobutyl ring, acetamidomethyl group, and propiolic acid moiety allows for a wide range of chemical modifications and functionalizations, making it a versatile compound in research and industry.
特性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC名 |
3-[1-(acetamidomethyl)cyclobutyl]prop-2-ynoic acid |
InChI |
InChI=1S/C10H13NO3/c1-8(12)11-7-10(4-2-5-10)6-3-9(13)14/h2,4-5,7H2,1H3,(H,11,12)(H,13,14) |
InChIキー |
SDPDWKADFHKTRN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCC1(CCC1)C#CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















